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Compound of Interest

Compound Name: CPI703

CAS No.: 1904649-00-8

Cat. No.: B606801 Get Quote

Abstract
This application note details the standardized protocol for preparing, storing, and utilizing stock

solutions of CPI-703, a potent and selective inhibitor of the CBP and EP300 bromodomains.[1]

Unlike broad-spectrum BET inhibitors (e.g., JQ1), CPI-703 selectively targets the catalytic

transcriptional co-activators CBP/EP300, making precise concentration management critical for

phenotypic reproducibility.[1] This guide addresses the physicochemical properties of CPI-703,

provides a self-validating dissolution workflow, and outlines best practices for minimizing

DMSO-induced cytotoxicity in cellular assays.[1]

Physicochemical Properties & Identification
CRITICAL WARNING: Do not confuse CPI-703 (the bromodomain inhibitor) with Antioxidant

703 (2,6-di-tert-butyl-4-dimethylaminomethylphenol, CAS 88-27-7), an industrial lubricant

additive.[1] Ensure your Certificate of Analysis matches the data below.
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Parameter Specification

Compound Name CPI-703

Target CBP/EP300 Bromodomains

CAS Number 1904649-00-8

Molecular Formula C₁₇H₂₂N₄O

Molecular Weight 298.38 g/mol

Solubility (DMSO) 50 mg/mL (approx. 160 mM)

Solubility (Water) Insoluble (Precipitates immediately)

Appearance White to off-white solid

Mechanism of Action
CPI-703 functions by competitively binding to the acetyl-lysine recognition pockets of CBP

(CREB-binding protein) and EP300 (E1A binding protein p300).[1] This blockade prevents the

recruitment of these transcriptional co-activators to enhancers and promoters, thereby

downregulating the expression of oncogenes such as MYC and IRF4, particularly in multiple

myeloma and other hematologic malignancies.[1]
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Figure 1:Mechanism of Action. CPI-703 competitively inhibits the interaction between

CBP/EP300 and acetylated chromatin, silencing downstream oncogenic transcription.[1]

Protocol A: Stock Solution Preparation (10 mM)
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Objective: Create a 10 mM stock solution in 100% DMSO. Safety: Wear nitrile gloves, lab coat,

and safety glasses.[1] DMSO is a penetrant carrier; it can transport dissolved toxins through

the skin.[1]

Materials
CPI-703 (Solid powder)[1]

Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Cell Culture Grade)

Vortex mixer[1]

Desiccator (for equilibrating vial temperature)[1]

Step-by-Step Procedure
Equilibration: Remove the CPI-703 vial from -20°C storage and place it in a desiccator. Allow

it to warm to room temperature (~30 mins) before opening.

Why? Opening a cold vial introduces condensation (water), which can degrade the

compound or cause precipitation during later freezing.

Calculation: Calculate the volume of DMSO required. Do not rely on the mass printed on the

label; weighing is superior, but for small amounts (<5 mg), dissolving the entire contents

based on the manufacturer's net weight is often safer to avoid static loss.[1]

Formula:

[1]

Example: To prepare 10 mM (0.01 M) from 5 mg of CPI-703:

[1]

Solubilization:

Add the calculated volume of sterile DMSO to the vial.[1]
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Vortex vigorously for 30–60 seconds.

Visual Check: Inspect against a light source.[1] The solution must be perfectly clear. If

particulates remain, vortex again or warm slightly (37°C water bath for <2 mins).

Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in sterile, amber

microcentrifuge tubes.

Why? CPI-703 is stable in DMSO, but repeated freeze-thaw cycles introduce moisture and

increase degradation risk.[1]

Protocol B: Storage & Stability
Proper storage is the only way to guarantee experimental reproducibility over time.[1]

Condition Temperature Stability Estimate Notes

Solid Powder -20°C 2 Years
Keep desiccated and

dark.[1]

DMSO Stock -80°C 6 Months

Preferred. Minimizes

chemical degradation.

[1]

DMSO Stock -20°C 1 Month
Acceptable for active

use.[1]

Aqueous Dilution 4°C / 37°C < 12 Hours

Unstable. Prepare

fresh immediately

before use.[1]

Protocol C: Cellular Assay Application
Objective: Dilute the stock into cell culture media without causing precipitation or solvent

toxicity. Constraint: Keep final DMSO concentration

0.1% (v/v) to avoid artifacts.

The "Intermediate Dilution" Method
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Directly adding 10 mM stock to media often causes local precipitation (the "cloud" effect)

because CPI-703 is hydrophobic.[1] Use an intermediate step.

Define Target Concentration: Assume a final assay concentration of 1 µM in 2 mL of media.

Prepare 100x Intermediate:

Dilute 10 mM Stock 1:100 in culture media (or PBS).[1]

Mix: 10 µL of 10 mM Stock + 990 µL Media = 100 µM (Intermediate).[1]

Note: This intermediate may be cloudy; vortex immediately before the next step.[1]

Final Dilution:

Dilute the 100 µM Intermediate 1:100 into the final wells.

Mix: 20 µL of Intermediate + 1980 µL Media = 1 µM Final.[1]

Final DMSO: The first dilution reduced DMSO to 1%; the second reduced it to 0.01%.[1]

This is well below the toxicity threshold.[1]
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Quality Check
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Figure 2:Serial Dilution Workflow. Using an intermediate step ensures homogeneity and keeps

final DMSO levels negligible.[1]

Troubleshooting & FAQ
Q: My stock solution has crystals after thawing.

A: DMSO freezes at 19°C. If the room is cool, it may solidify.[1] Hold the tube in your hand or

a 37°C water bath for 2 minutes. Vortex until clear. If crystals persist at room temp, the

compound may have degraded or absorbed water; discard.[1]

Q: Can I use CPI-703 for animal studies (in vivo)?

A: Yes, but not in 100% DMSO.[1] A common formulation for IP injection is:

10% DMSO (Solubilizer)[1]
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40% PEG300 (Co-solvent)[1]

5% Tween-80 (Surfactant)[1]

45% Saline (Diluent)[1]

Protocol: Dissolve in DMSO first, then add PEG300/Tween, and add Saline last.[1] Vortex

between additions.

Q: What is the IC50 of CPI-703?

A: It varies by assay but typically ranges from 0.25 µM to 1.0 µM in cellular proliferation

assays (e.g., multiple myeloma lines).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Dimethyl Sulfoxide [webbook.nist.gov]

To cite this document: BenchChem. [Application Note: CPI-703 Stock Solution Preparation &
Handling]. BenchChem, [2026]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://www.benchchem.com/product/b606801?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=67-68-5
https://www.benchchem.com/product/b606801#cpi703-dmso-stock-solution-preparation
https://www.benchchem.com/product/b606801#cpi703-dmso-stock-solution-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b606801#cpi703-dmso-stock-solution-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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